Sulfoniazide

Description

Current Paradigms in Sulfonamide Chemical Research

Modern research on sulfonamides has expanded far beyond their original application as antibacterial agents. scispace.com Current investigations are focused on several key areas, leveraging the versatility of the sulfonamide scaffold. researchgate.net One major paradigm is the development of sulfonamide derivatives as targeted therapeutic agents for a variety of diseases. This includes their role as anticancer agents, antivirals, diuretics, and anti-inflammatory drugs. scispace.comekb.eg

A significant area of contemporary research involves the synthesis of novel sulfonamide derivatives and their evaluation for a range of biological activities. researchgate.net For instance, researchers are exploring their potential as inhibitors of enzymes like carbonic anhydrase, which is implicated in conditions such as glaucoma and certain cancers. scispace.comekb.eg Furthermore, the structural similarities of sulfonamides to natural substrates of enzymes make them ideal candidates for the design of competitive inhibitors for various metabolic pathways. wikipedia.orgnih.gov

The development of efficient and sustainable synthetic methodologies for sulfonamides is another key focus. While the classical approach involves the reaction of sulfonyl chlorides with amines, newer methods are being explored to enhance yield, reduce waste, and allow for more complex molecular architectures. wikipedia.orgresearchgate.net These advanced synthetic strategies are crucial for creating libraries of diverse sulfonamide compounds for high-throughput screening and drug discovery programs. nih.gov

Interactive Table: Prominent Areas of Modern Sulfonamide Research

| Research Area | Therapeutic Target/Application | Key Research Focus |

| Oncology | Carbonic Anhydrase, Kinase Inhibition | Development of selective inhibitors for cancer therapy. scispace.comresearchgate.net |

| Virology | Protease Inhibition | Design of sulfonamide-based antiviral drugs, including for HIV. scispace.com |

| Anti-inflammatory | COX-2 Inhibition | Creation of selective anti-inflammatory agents like Celecoxib. scispace.com |

| Diuretics | Carbonic Anhydrase | Synthesis of diuretics such as Furosemide and Thiazides. wikipedia.orgscispace.com |

| Antibacterials | Dihydropteroate (B1496061) Synthase | Overcoming bacterial resistance and developing new sulfa drugs. wikipedia.orgnih.gov |

Historical Trajectories and Modern Resurgence of Sulfonamide Research

The history of sulfonamides began in the early 20th century with the work of German chemist Gerhard Domagk. In 1932, he discovered the antibacterial effects of a red dye named Prontosil. wikipedia.orgscispace.com It was later found that Prontosil was a prodrug, being metabolized in the body to its active form, sulfanilamide. scispace.com This discovery marked the dawn of the antibiotic era, as sulfonamides were the first class of drugs to effectively treat systemic bacterial infections. wikipedia.org

The initial "sulfa craze" led to the synthesis of thousands of sulfonamide derivatives, significantly reducing mortality from various infectious diseases before the widespread availability of penicillin. wikipedia.org However, the emergence of antibiotic resistance and the discovery of other classes of antibiotics led to a decline in their use for some time.

In recent years, sulfonamide research has experienced a significant resurgence. wikipedia.org This revival is partly due to the growing problem of antibiotic resistance, which has prompted a renewed interest in older classes of antibiotics, including sulfonamides. wikipedia.org Researchers are now re-investigating and modifying sulfonamide structures to combat resistant bacterial strains. wikipedia.org Beyond their antibacterial properties, the versatility of the sulfonamide group has been recognized in medicinal chemistry, leading to their incorporation into a wide range of drugs for non-infectious diseases. wikipedia.orgscispace.com This has solidified their position as a crucial "scaffold" in modern drug discovery. researchgate.net

Scope and Research Objectives within Sulfonamide Chemistry and Biology

The scope of research in sulfonamide chemistry and biology is broad, encompassing fundamental studies of their chemical properties to their application in clinical medicine. Key research objectives in this field are multifaceted and continually expanding.

Primary Objectives in Sulfonamide Research:

Synthesis of Novel Derivatives: A primary goal is the design and synthesis of new sulfonamide-containing molecules with enhanced biological activity and selectivity. researchgate.net This includes the exploration of new reaction pathways and the incorporation of diverse chemical moieties to modulate the compounds' properties. nih.gov

Elucidation of Mechanisms of Action: A deeper understanding of how sulfonamides interact with their biological targets is a critical objective. For antibacterial sulfonamides, this involves studying their inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. wikipedia.orgnih.gov For other applications, research focuses on their interaction with enzymes like carbonic anhydrases and proteases. ekb.eg

Overcoming Drug Resistance: A major challenge and thus a key objective is the development of sulfonamide-based drugs that can overcome existing mechanisms of bacterial resistance. This involves creating compounds that are less susceptible to bacterial enzymes that confer resistance.

Expansion of Therapeutic Applications: Researchers are continuously working to broaden the therapeutic utility of sulfonamides. This includes investigating their potential in treating neurodegenerative diseases, such as Alzheimer's, and their use as antifungal and antiprotozoal agents. nih.gov

Structure-Activity Relationship (SAR) Studies: A fundamental objective is to establish clear relationships between the chemical structure of a sulfonamide and its biological activity. These studies are crucial for the rational design of more potent and specific drugs.

The ongoing research into sulfonamide compounds highlights their enduring importance in medicinal chemistry. The ability to readily modify their structure allows for the fine-tuning of their biological activity, ensuring that they will remain a valuable class of compounds for the development of new therapeutic agents for the foreseeable future.

Structure

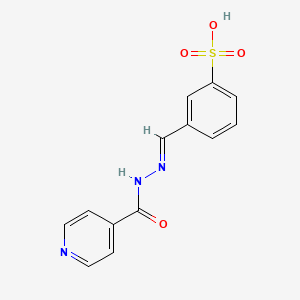

2D Structure

3D Structure

Properties

CAS No. |

3691-81-4 |

|---|---|

Molecular Formula |

C13H11N3O4S |

Molecular Weight |

305.31 g/mol |

IUPAC Name |

3-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]benzenesulfonic acid |

InChI |

InChI=1S/C13H11N3O4S/c17-13(11-4-6-14-7-5-11)16-15-9-10-2-1-3-12(8-10)21(18,19)20/h1-9H,(H,16,17)(H,18,19,20)/b15-9+ |

InChI Key |

PNWDBDXZYGISDO-OQLLNIDSSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)S(=O)(=O)O)/C=N/NC(=O)C2=CC=NC=C2 |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)O)C=NNC(=O)C2=CC=NC=C2 |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for Sulfonamide Compounds

Established Synthetic Routes to Sulfonamide Scaffolds

The synthesis of sulfoniazide compounds fundamentally relies on the initial preparation of the sulfonamide moiety. These established routes are well-documented and form the cornerstone of sulfonamide chemistry.

Sulfonylation Reactions

The most traditional and widely employed method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with ammonia (B1221849) or a primary or secondary amine. wikipedia.org This reaction, a classic example of nucleophilic acyl substitution at a sulfur center, provides a direct and efficient route to the sulfonamide bond. For instance, the synthesis of the parent sulfonamide, sulfanilamide, begins with the chlorosulfonation of acetanilide (B955) to produce 4-acetamidobenzenesulfonyl chloride. This intermediate is then treated with ammonia to form the sulfonamide, followed by the removal of the acetyl protecting group to yield sulfanilamide. nih.gov

The general reaction can be summarized as:

R-SO₂Cl + 2 R'NH₂ → R-SO₂NHR' + R'NH₃Cl

This method is highly versatile and can be applied to a wide range of amines and sulfonyl chlorides, allowing for the synthesis of a diverse library of sulfonamide precursors for this compound synthesis. ekb.eg

Amidation and Sulfonamide Bond Formation

The final step in the synthesis of a this compound is the formation of an amide bond between a sulfonamide derivative and isoniazid (B1672263). nih.gov In a typical procedure, a sulfonamide containing a carboxylic acid group is activated and then reacted with the hydrazine (B178648) moiety of isoniazid. For example, various amide derivatives of sulfanilamide, sulfamethoxazole (B1682508), and sulfadiazine (B1682646) have been synthesized by condensing them with an appropriate 4-oxo-4-(4-substituted phenyl)butanoic acid moiety, which can then be further reacted with isoniazid. nih.gov

The reaction involves the activation of the carboxylic acid, often by converting it to an acid chloride or by using a coupling agent, followed by nucleophilic attack from the terminal nitrogen of the isoniazid hydrazine group.

A representative reaction scheme is the condensation of a sulfonamide-bearing acyl chloride with isoniazid:

Sulfonamide-R-COCl + H₂NNHC(=O)C₅H₄N → Sulfonamide-R-C(=O)NHNHC(=O)C₅H₄N + HCl

This amidation step is crucial for linking the sulfonamide pharmacophore with the isoniazid moiety, resulting in the final this compound compound. nih.gov

Heterocyclic Ring Incorporations

The structures of many clinically significant this compound precursors, as well as isoniazid itself, feature heterocyclic rings. For example, sulfadiazine contains a pyrimidine (B1678525) ring, and sulfamethoxazole possesses an isoxazole (B147169) ring. nih.govnih.gov These heterocyclic systems are integral to the biological activity of the parent sulfonamides and are incorporated into the this compound structure from the outset of the synthesis. mdpi.com

The synthesis of these heterocyclic sulfonamides often involves the reaction of 4-acetamidobenzenesulfonyl chloride with the corresponding heterocyclic amine. For instance, sulfadiazine is prepared by reacting 4-acetamidobenzenesulfonyl chloride with 2-aminopyrimidine (B69317). nih.gov The pyridine (B92270) ring of isoniazid is also a key structural feature, and its incorporation is inherent to the use of isoniazid as a starting material in the final amidation step. nih.gov The presence of these heterocyclic rings has been shown to be important for the pharmacological properties of the resulting compounds. researchgate.net

Innovative Synthetic Methodologies

In recent years, there has been a significant drive towards the development of more sustainable and efficient methods for the synthesis of sulfonamides, which are directly applicable to the production of this compound precursors.

Green Chemistry Approaches in Sulfonamide Synthesis

Green chemistry principles are increasingly being applied to sulfonamide synthesis to reduce the environmental impact of these processes. researchgate.net One notable approach is the use of water as a solvent, which is a significant improvement over traditional volatile organic solvents. A facile and environmentally benign synthesis of sulfonamides has been described that takes place in aqueous media under dynamic pH control. rsc.org This method uses equimolar amounts of the amino compound and the arylsulfonyl chloride, avoiding the need for organic bases. rsc.org

Another green approach involves the development of one-pot syntheses, which reduce the number of workup and purification steps, thereby minimizing waste generation. nih.gov For example, a one-pot synthesis of sulfonamides from unactivated carboxylic acids and amines has been developed, which proceeds via an aromatic decarboxylative halosulfonylation. princeton.edu

| Green Chemistry Approach | Key Features | Example Application |

| Aqueous Synthesis | Uses water as the solvent, avoids organic bases. | Synthesis of sulfonamides from amines and sulfonyl chlorides with dynamic pH control. rsc.org |

| One-Pot Synthesis | Combines multiple reaction steps into a single operation. | Decarboxylative chlorosulfonylation of aromatic acids followed by in-situ amination. nih.gov |

| Electrochemical Synthesis | Utilizes electricity as a "clean" reagent. | Green electrochemical synthesis of silver sulfadiazine microcrystals. nih.gov |

Catalyst-Free and Expedited Synthesis Protocols

To further improve the efficiency and sustainability of sulfonamide synthesis, catalyst-free and expedited protocols have been developed. These methods often utilize microwave irradiation or novel reagents to accelerate the reaction and simplify the procedure.

A novel, green, and catalyst-free method for the synthesis of sulfonamides has been reported, involving the reaction of sulfonyl chlorides with amines in water. researchgate.net This method boasts high yields, excellent selectivities, and short reaction times without the need for any catalyst. researchgate.net

Microwave-assisted synthesis has also emerged as a powerful tool for expediting sulfonamide formation. An easy and practical synthesis of sulfonamides directly from sulfonic acids or their sodium salts can be performed under microwave irradiation, demonstrating good functional group tolerance and high yields. organic-chemistry.org

| Expedited Synthesis Protocol | Key Features | Typical Reaction Conditions |

| Catalyst-Free Aqueous Synthesis | No catalyst required, uses water as a solvent. | Reaction of sulfonyl chlorides with amines at room temperature. nih.gov |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times. | Reaction of sulfonic acids/salts with amines under microwave irradiation. organic-chemistry.org |

These innovative methodologies offer promising alternatives to traditional synthetic routes, providing more environmentally friendly and efficient pathways to the sulfonamide precursors required for the synthesis of this compound.

Microwave-Assisted and Flow Chemistry Techniques

Modern synthetic chemistry has increasingly adopted technologies like microwave-assisted synthesis and flow chemistry to enhance reaction efficiency, reduce waste, and improve safety. These techniques offer significant advantages over traditional batch processing for the synthesis of complex molecules, including sulfonamide derivatives.

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to heat reactions directly and efficiently. nih.gov For the synthesis of sulfonamides, this method can dramatically reduce reaction times and often leads to higher yields compared to conventional heating methods. nih.govorganic-chemistry.org The process is generally straightforward, involving the reaction of sulfonic acids or their salts with amines under microwave irradiation. organic-chemistry.orgscribd.com The use of activating agents like 2,4,6-trichloro- nih.govorganic-chemistry.orgnih.gov-triazine (TCT) can facilitate the reaction under mild conditions, avoiding the need to isolate unstable intermediates like sulfonyl chlorides. organic-chemistry.org This approach demonstrates broad substrate tolerance, accommodating various sulfonic acids and amines. organic-chemistry.org

Flow Chemistry: Continuous flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology provides superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly beneficial for highly exothermic or hazardous reactions. rsc.org The synthesis of sulfonyl chlorides, key precursors for sulfonamides, has been effectively demonstrated in a continuous flow environment, improving the inherent safety of the process by minimizing the risk of thermal runaway. rsc.org Flow chemistry setups can achieve high space-time yields, making them highly efficient for producing chemical building blocks. rsc.org While specific flow synthesis protocols for sulfonylurea compounds like gliclazide (B1671584) have been developed, detailed applications for this compound are not extensively documented. google.com

Biosynthetic Pathways and Bio-Inspired Synthesis

The exploration of biological systems offers innovative and sustainable routes for chemical synthesis. Enzyme catalysis and the engineering of metabolic pathways provide powerful tools for creating and modifying complex molecules like sulfonamides.

Enzyme-Catalyzed Sulfonamide Synthesis

Enzyme-catalyzed synthesis utilizes isolated enzymes to perform specific chemical transformations under mild, environmentally friendly conditions. While the primary interaction of sulfonamides with enzymes is typically in the context of their mechanism of action (e.g., inhibition of dihydropteroate (B1496061) synthetase), the use of enzymes for the direct synthesis of the sulfonamide bond is a developing area of research. ekb.eg Enzymes such as hydrolases, oxidoreductases, and transferases could theoretically be adapted for this purpose, offering high chemo-, regio-, and stereoselectivity. However, specific enzymatic protocols for the synthesis of this compound are not described in the current body of literature.

Engineering Biosynthetic Pathways for Sulfonamide Derivatives

Metabolic engineering involves modifying the genetic and regulatory processes within microorganisms to produce desired chemical compounds. nih.gov This strategy has been successfully applied to create complex natural products like alkaloids and aminoglycosides by introducing and optimizing multi-enzyme pathways in host organisms such as Escherichia coli. nih.govbiorxiv.org In principle, a biosynthetic pathway for a sulfonamide derivative like this compound could be engineered by assembling a series of enzymes capable of constructing the core structure from simple precursors. This would involve identifying or evolving enzymes for sulfonate group formation and subsequent amidation. Currently, research has focused more on the biotransformation of existing sulfonamides rather than their de novo biosynthesis. nih.gov

Biotransformation Applications in Sulfonamide Derivatization

Biotransformation uses microbial cells or their enzymes to perform chemical modifications on a substrate. This approach is widely used to create derivatives of parent compounds. For sulfonamides, microbial biotransformation has been observed to occur through various reactions, including oxidation and acetylation. researchgate.net Studies on sulfonamides like sulfadiazine (SDZ) have shown that mixed microbial cultures, including genera such as Brevibacterium, Castellaniella, and Leucobacter, can degrade the parent compound into metabolites like 2-aminopyrimidine and sulfanilic acid. nih.govresearchgate.net Another significant biotransformation route identified in activated sludge is the formation of pterin-sulfonamide conjugates, which result from the interaction of the sulfonamide with the bacterial folic acid synthesis pathway. nih.gov These processes highlight the potential to use microorganisms to generate novel sulfonamide derivatives, although specific biotransformation studies on this compound are not detailed in the available research.

| Biotransformation Process | Typical Reactant | Key Microbial Genera/Enzymes | Common Products |

| Degradation | Sulfadiazine | Brevibacterium, Castellaniella, Leucobacter | 2-aminopyrimidine, Sulfanilic acid |

| Metabolism | Sulfamethoxazole | Cytochrome P450, Acetyltransferase | Hydroxylated and acetylated derivatives |

| Conjugation | Sulfonamides | Dihydropteroate synthetase (in bacteria) | Pterin-sulfonamide conjugates |

Prodrug Design and Synthesis of Sulfonamide Derivatives

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. This strategy is employed to improve a drug's pharmacokinetic properties, reduce toxicity, or enhance site-specific delivery. For sulfonamides, prodrug approaches have been explored to overcome issues like poor solubility or to target specific tissues, such as the colon. mdpi.com The synthesis of sulfonamide prodrugs often involves modifying the sulfonamide's amino group or another functional part of the molecule with a promoiety that can be cleaved in vivo. mdpi.com

Design Principles for Bio-Cleavable Linkers

The connection between a drug and its promoiety is a critical component of prodrug design. This "linker" must be stable in systemic circulation but readily cleaved at the target site to release the active drug. nih.gov Bio-cleavable linkers are designed to be broken by specific physiological conditions or enzymes.

A prominent example is the disulfide linker (-S-S-). njbio.com These linkers are relatively stable in the bloodstream but are efficiently cleaved in the reducing environment inside cells, which have high concentrations of glutathione (B108866) (GSH). njbio.comcd-bioparticles.net The cleavage of the disulfide bond can trigger a self-immolative cascade, leading to the release of the parent drug. nih.govresearchgate.net The rate of drug release from disulfide linkers can be adjusted by modifying the steric hindrance around the bond. njbio.com Other types of cleavable linkers include those sensitive to pH changes (e.g., hydrazones, which hydrolyze in the acidic environment of lysosomes) or those cleaved by specific enzymes like proteases or glucuronidases. njbio.com

| Linker Type | Cleavage Stimulus | Mechanism | Typical Cellular Location |

| Disulfide | High Glutathione (GSH) levels | Reduction | Cytosol, Lysosomes |

| Hydrazone | Low pH | Hydrolysis | Endosomes, Lysosomes |

| Peptide | Specific Proteases (e.g., Cathepsin B) | Enzymatic Cleavage | Lysosomes |

| Ester | Esterases | Enzymatic Hydrolysis | Plasma, Cytosol |

Synthesis of Conjugates and Pro-Moieties

The synthesis of sulfonamide conjugates and pro-moieties is a key strategy for developing advanced therapeutic agents. This approach involves covalently linking a sulfonamide drug to another molecular entity, known as the pro-moiety, to alter its physicochemical or pharmacokinetic properties. The resulting conjugate can be designed as a prodrug, which remains inactive until it reaches the target site and releases the active sulfonamide through enzymatic or chemical cleavage.

Azo-Linked Prodrugs for Colon-Targeted Delivery

One prominent strategy involves the creation of azo-linked prodrugs, particularly for colon-targeted drug delivery. The azo bond (–N=N–) is stable in the upper gastrointestinal tract but is susceptible to cleavage by azoreductase enzymes produced by colonic microflora. This mechanism allows for the localized release of the active drug in the colon. derpharmachemica.comprgscience.com

A common synthetic route involves the diazotization of the aromatic primary amine of a sulfonamide, such as sulfacetamide (B1682645) or sulfathiazole, followed by a coupling reaction with a pro-moiety like carvacrol (B1668589) or thymol. derpharmachemica.comprgscience.com

Step 1: Diazotization: The sulfonamide is treated with a solution of sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid (e.g., concentrated HCl) at low temperatures (0–5 °C). This reaction converts the primary amino group (-NH₂) into a reactive diazonium salt (-N₂⁺Cl⁻). derpharmachemica.comprgscience.com

Step 2: Coupling Reaction: The resulting diazonium salt solution is then added to an alkaline solution of the pro-moiety (e.g., carvacrol). The electrophilic diazonium salt couples with the activated aromatic ring of the pro-moiety to form the stable azo compound. derpharmachemica.com

| Reactant 1 | Reactant 2 | Pro-moiety | Key Reagents | Product Type | Reference |

| Sulfacetamide | Sodium Nitrite | Carvacrol | Conc. HCl, NaOH | Azo Prodrug | derpharmachemica.com |

| Sulfathiazole | Sodium Nitrite | Thymol | Conc. HCl, NaOH | Azo Prodrug | prgscience.com |

Bioprecursor Prodrugs of Sulfadiazine

Another synthetic approach is the creation of bioprecursor prodrugs, where the parent drug is chemically modified into a new structure that is later metabolized into the active form. mdpi.com Research has demonstrated the synthesis of sulfadiazine prodrugs to create novel therapeutic agents. mdpi.com

A representative synthesis involves a two-step process: mdpi.com

Diazotization and Coupling: Similar to the azo-prodrug synthesis, sulfadiazine is first diazotized using sodium nitrite and acid at 0 °C. The resulting diazonium salt is then coupled with a carbanion salt of ethyl acetoacetate (B1235776) to yield a hydrazono-ethylacetoacetate intermediate. mdpi.com

Cyclocondensation: This intermediate is then reacted with a hydrazine derivative, such as 2-pyridyl hydrazine, in a cyclocondensation reaction. This step forms a stable heterocyclic ring (e.g., pyrazole), yielding the final sulfadiazine-pyrazole prodrug. mdpi.com

Amide-Based Conjugates and Prodrugs

Condensation reactions are frequently used to synthesize amide derivatives of sulfonamides. nih.gov In this strategy, the amino group of a sulfonamide or a related compound like isoniazid is condensed with a carboxylic acid-containing molecule, often in the presence of a condensing agent like phosphorous oxychloride in a pyridine solvent. nih.govresearchgate.net

For instance, various amide derivatives of sulfanilamide, sulfamethoxazole, and isoniazid have been synthesized by condensing them with different 4-oxo-4-(substituted phenyl)butanoic acids. nih.govscispace.com This approach effectively masks the amino group of the sulfonamide within an amide linkage, which can be designed for specific release characteristics. researchgate.net

Folic Acid Conjugates for Targeted Antibacterial Activity

To enhance the efficacy and targeting of sulfonamides, they can be conjugated to folic acid. nih.govrsc.org Since many bacteria rely on the synthesis of folic acid for survival, a conjugate of a sulfonamide and folic acid can exploit this metabolic pathway. nih.govmicrobenotes.com The synthesis of these conjugates typically involves forming a stable amide or sulfonamide bond between the folic acid molecule and the sulfonamide drug. nih.govresearchgate.net This strategy aims to create a scaffold containing both a pteridine (B1203161) ring (from folic acid) and the sulfonamide moiety to better target the anti-folate pathway in microorganisms. nih.govresearchgate.net

| Parent Drug | Conjugated Moiety | Linkage Type | Synthetic Goal | Reference(s) |

| Sulfadiazine | Pyrazole | Covalent | Bioprecursor Prodrug | mdpi.com |

| Sulfanilamide | 4-oxo-4-phenylbutanoic acid | Amide | Prodrug | nih.govscispace.com |

| Isoniazid | 4-oxo-4-phenylbutanoic acid | Amide | Prodrug | nih.govscispace.com |

| Sulfonamide | Folic Acid | Amide/Sulfonamide | Targeted Delivery | nih.govrsc.org |

Molecular Mechanisms and Biological Interactions of Sulfonamide Compounds

Enzymatic Inhibition Mechanisms

The therapeutic and biological effects of sulfonamide compounds are primarily attributed to their ability to inhibit specific enzymes. This inhibition can occur through various mechanisms, with competitive inhibition being the most well-documented for this class of compounds. The structural similarity of the sulfonamide moiety to the natural substrates of these enzymes is a key factor in their inhibitory action.

Dihydropteroate (B1496061) Synthase (DHPS) Inhibition

The primary mechanism of antibacterial action for sulfonamides is the inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folate synthesis pathway. nih.govpatsnap.comwikipedia.org Folate is essential for the synthesis of nucleic acids, and its absence halts bacterial growth and replication, leading to a bacteriostatic effect. wikipedia.org

Sulfonamides are structural analogs of p-aminobenzoic acid (pABA), a natural substrate for DHPS. nih.govumd.eduresearchgate.net This structural mimicry allows sulfonamides to competitively bind to the active site of the DHPS enzyme, thereby preventing pABA from binding and participating in the synthesis of dihydropteroic acid, a precursor to folic acid. nih.govyoutube.com The sulfonamide molecule occupies the same binding pocket as pABA, effectively blocking the normal enzymatic reaction. umd.edu This competitive inhibition is the cornerstone of the antibacterial activity of sulfonamides. nih.govquora.com

The emergence of bacterial resistance to sulfonamides is often linked to mutations in the folP gene, which encodes for DHPS. biorxiv.org These mutations typically occur in two flexible and conserved loops within the enzyme's active site that are crucial for pABA binding. nih.gov Such mutations can lead to a reorganization of the active site's structure, which reduces the binding affinity of sulfonamides while having a less dramatic effect on the binding of the natural substrate, pABA. biorxiv.org This structural alteration allows the variant DHPS enzyme to discriminate between the inhibitor and the substrate, conferring resistance. biorxiv.org For instance, in some resistant strains, the introduction of specific amino acid substitutions sterically hinders the binding of the larger sulfonamide molecules without significantly impacting the smaller pABA molecule. frontiersin.org

Carbonic Anhydrase (CA) Inhibition

Sulfonamides are also potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govtandfonline.com There are several isoforms of human carbonic anhydrase (hCA), and sulfonamides exhibit varying degrees of inhibitory activity against them. acs.org The mechanism of inhibition involves the binding of the deprotonated sulfonamide group to the Zn(II) ion in the active site of the enzyme. nih.govacs.org This interaction is stabilized by a network of hydrogen bonds with amino acid residues within the active site, such as Thr199. acs.org The affinity of different sulfonamides for various CA isoforms can differ significantly, allowing for the development of isoform-selective inhibitors. acs.org

Below is a table summarizing the inhibitory activity of selected sulfonamides against different human carbonic anhydrase isoforms, with data presented as inhibition constants (Kᵢ).

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| Acetazolamide | 250 | 12 | 25 | 5.7 |

| Methazolamide | 50 | 14 | 25 | 5.7 |

| Dichlorophenamide | 3800 | 38 | 3500 | 45 |

| Dorzolamide | 1000 | 3.5 | 52 | 18 |

| Brinzolamide | 3100 | 3.1 | 43 | 15 |

This table presents a selection of data for illustrative purposes. Inhibition constants can vary based on experimental conditions.

Inhibition of Other Key Enzymes

Recent research has expanded the scope of sulfonamides as enzyme inhibitors beyond DHPS and CAs, with studies demonstrating their potential to inhibit other key enzymes involved in metabolic processes.

Certain sulfonamide derivatives have been investigated for their inhibitory effects on α-glucosidase and α-amylase, enzymes that play a crucial role in carbohydrate digestion and glucose absorption. dergipark.org.trnih.gov The inhibition of these enzymes can help in managing postprandial hyperglycemia. nih.gov Studies have shown that some novel sulfonamide hydrazones and sulfonamide chalcones can exhibit potent α-glucosidase inhibitory activity, with some compounds showing stronger inhibition than the standard drug, acarbose. dergipark.org.trkribb.re.kr For example, a series of novel soritin sulfonamide derivatives demonstrated significant α-glucosidase inhibition, with IC₅₀ values in the micromolar range. nih.gov The mechanism of inhibition is believed to involve the interaction of the sulfonamide derivatives with the active site of these enzymes, although the precise binding modes are still under investigation. nih.gov

The following table shows the α-glucosidase inhibitory activity of some representative sulfonamide derivatives.

| Compound Type | Representative Compound | α-Glucosidase IC₅₀ (µM) |

| Soritin Sulfonamide Derivative | Compound 13 (trichloro phenyl substituted) | 3.81 ± 1.67 |

| Sulfonamide Hydrazone | Compound 3g | 65.27 µg/mL |

| Sulfonamide Chalcone | 4′-(p-Toluenesulfonamide)-3,4-dihydroxy chalcone | 0.4 |

| Standard Drug | Acarbose | 2187.00 ± 1.25 |

IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.

Acetylcholinesterase Inhibition

While specific studies focusing solely on Sulfoniazide's interaction with acetylcholinesterase (AChE) are not detailed in the provided research, the broader class of sulfonamide derivatives has been investigated for its potential to inhibit this key enzyme. Acetylcholinesterase is a serine hydrolase responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). researchgate.net Inhibition of AChE increases the levels and duration of acetylcholine's action, a strategy employed in the treatment of conditions like Alzheimer's disease. researchgate.net

The inhibitory potential of sulfonamide derivatives against AChE is an active area of research. Studies have shown that various synthetic benzene (B151609) sulfonamides can exhibit potent inhibition of AChE. nih.gov For instance, a series of novel benzene sulfonamides demonstrated Kᵢ (inhibition constant) values ranging from 28.11 ± 4.55 nM to 145.52 ± 28.68 nM against AChE. nih.gov The mechanism involves the sulfonamide molecule interacting with the active site of the enzyme, which includes a catalytic active site (CAS) and a peripheral anionic site (PAS). Molecular docking studies suggest that these compounds can bind to both sites, thereby blocking the entry of acetylcholine and preventing its hydrolysis. researchgate.net

The following table presents inhibitory activities of various sulfonamide derivatives against cholinesterase enzymes, illustrating the potential of this chemical class.

| Compound ID | Target Enzyme | IC₅₀ (µM) | Selectivity |

| Benzyl {(2S)-1-[(2-methoxybenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate | BChE | 4.33 | 34-fold over AChE |

| Benzyl {(2S)-1-[(4-chlorobenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate | BChE | 6.57 | ~10-fold over AChE |

| Benzyl [(2S)-1-(benzylsulfamoyl)-4-methylpentan-2-yl]carbamate | BChE | 8.52 | ~10-fold over AChE |

| 4-Phthalimidobenzenesulfonamide Derivative 7 | AChE | 1.35 ± 0.08 | High vs. BChE |

| 4-Phthalimidobenzenesulfonamide Derivative 3 | BChE | 13.41 ± 0.62 | N/A |

This table is interactive. Data sourced from multiple studies on sulfonamide derivatives. mdpi.com

Protease Inhibition

The sulfonamide moiety is a key structural feature in a wide array of protease inhibitors, demonstrating significant therapeutic applications. nih.govresearchgate.net Proteases are enzymes that catalyze the breakdown of proteins and are crucial in many pathological processes, including viral replication, cancer progression, and inflammation. nih.govresearchgate.net Sulfonamide-based inhibitors have been developed to target various classes of proteases. nih.gov

Examples of Sulfonamide-Based Protease Inhibition:

Antiviral Agents: Clinically used HIV-1 protease inhibitors, such as Amprenavir, incorporate a sulfonamide group that is critical for their potency. nih.govresearchgate.net This moiety often interacts with the catalytic aspartic acid residues in the enzyme's active site. researchgate.net

Anticancer and Anti-inflammatory Agents: Sulfonamides are effective inhibitors of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. nih.govresearchgate.net They also inhibit tumor necrosis factor-alpha converting enzyme (TACE), a key player in inflammation. nih.govresearchgate.net

Other Proteases: Functionalized sulfonamides have been shown to be potent, time-dependent inhibitors of serine proteases like human leukocyte elastase (HLE) and cathepsin G. nih.gov They are also investigated for inhibiting cysteine proteases, such as caspases and cathepsins, which are implicated in inflammatory diseases like rheumatoid arthritis. nih.govresearchgate.net

The mechanism of inhibition often involves the sulfonamide group binding to the enzyme's active site, sometimes coordinating with a metal ion (in metalloproteases) or forming hydrogen bonds that mimic the transition state of the natural substrate. nih.gov

Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway Modulation

The JAK/STAT signaling pathway is a crucial cascade that transduces signals from extracellular cytokines and growth factors to the nucleus, regulating gene expression involved in immunity, cell proliferation, and inflammation. nih.govnih.gov Dysregulation of this pathway is linked to autoimmune diseases and cancers, making its components attractive therapeutic targets. nih.gov

While direct studies on this compound are not available, the broader sulfonamide chemical class has been explored for its ability to modulate this pathway. The JAK family consists of four tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that, upon activation, phosphorylate STAT proteins. mdpi.com Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene transcription. nih.govmdpi.com

Certain small-molecule sulfonamide derivatives have been designed as JAK inhibitors. youtube.com For example, Tofacitinib, an approved oral JAK inhibitor, modulates a variety of pro-inflammatory cytokines by inhibiting JAK1 and JAK3. youtube.com Furthermore, research has focused on developing benzenesulfonamide (B165840) derivatives as selective STAT3 inhibitors. miami.edu Persistent activation of STAT3 is correlated with cancer development, and selective inhibition of its phosphorylation is a key therapeutic strategy. miami.edu These inhibitors function by blocking the activation of specific JAKs or STATs, thereby interrupting the downstream signaling that promotes inflammatory responses or cell proliferation. mdpi.comyoutube.com

Antimycobacterial Activity Mechanisms (relevant to this compound's historical context)

Historically, sulfonamides were among the earliest antimicrobial agents investigated for the treatment of tuberculosis (TB), caused by Mycobacterium tuberculosis. nih.govnih.gov Although largely superseded by more potent drugs, their mechanism of action remains a cornerstone of antimicrobial chemotherapy. This compound, as a sulfonamide derivative, is understood to function through this classical mechanism.

The primary target of sulfonamides in bacteria is the enzyme dihydropteroate synthase (DHPS). nih.gov This enzyme is essential for the bacterial synthesis of folic acid, a vital precursor for the production of nucleic acids (DNA and RNA) and certain amino acids. nih.gov Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS. nih.gov By acting as a competitive inhibitor, the sulfonamide molecule binds to the active site of DHPS, preventing PABA from binding and thereby halting the synthesis of dihydrofolate, a critical intermediate in the folic acid pathway. nih.gov This bacteriostatic action inhibits the growth and replication of the mycobacteria. nih.gov

While sulfonamides like sulfamethoxazole (B1682508) have shown activity against M. tuberculosis in vitro, their clinical efficacy can be limited by factors such as rapid inactivation within the bacteria. nih.govnih.gov

Mechanisms of Resistance to Sulfonamide Antimicrobials

The clinical utility of sulfonamides has been significantly challenged by the widespread development of bacterial resistance. The most prominent mechanism, particularly in Gram-negative bacteria, is the acquisition of mobile genetic elements that carry resistance genes.

Plasmid-Borne Resistance Mechanisms (e.g., sul genes)

The primary mechanism of high-level resistance to sulfonamides is the acquisition of plasmids containing alternative, drug-resistant genes encoding dihydropteroate synthase. These genes are known as sul genes. The enzymes produced from these genes, Sul1, Sul2, and Sul3, are insensitive to sulfonamide inhibition while still being able to synthesize dihydrofolate, thus bypassing the effect of the drug.

These sul genes are frequently located on mobile genetic elements like plasmids and integrons, which facilitates their transfer between different bacterial species. nih.gov

The table below summarizes key features of the most common plasmid-borne sul genes.

| Gene | Encoded Enzyme | Location | Prevalence |

| sul1 | Dihydropteroate Synthase Type 1 (Sul1) | Often found within class 1 integrons on plasmids. | Widespread among Gram-negative clinical isolates. |

| sul2 | Dihydropteroate Synthase Type 2 (Sul2) | Typically found on small, non-conjugative plasmids. | Found at roughly the same frequency as sul1. |

| sul3 | Dihydropteroate Synthase Type 3 (Sul3) | Less common, found on various plasmids. | Lower prevalence compared to sul1 and sul2. |

This table is interactive. Data sourced from studies on sulfonamide resistance. nih.gov

Molecular Basis of Sul Enzyme Discrimination

The ability of Sul enzymes to confer resistance lies in their structural capacity to discriminate between the natural substrate, PABA, and sulfonamide drugs, despite their close structural similarity. nih.gov Structural and biochemical studies have revealed the molecular foundation for this discrimination. nih.gov

Crystal structures of Sul1, Sul2, and Sul3 show a significant reorganization of the PABA-binding region compared to the drug-sensitive DHPS enzyme. nih.gov A key feature is the presence of a two-amino-acid insertion, specifically a Phe-Gly sequence, in the active site of the Sul enzymes. nih.gov This insertion is critical for enabling the enzymes to discriminate against sulfonamides while maintaining their ability to bind PABA and carry out their normal enzymatic function. nih.gov This structural alteration results in a more than 1,000-fold reduction in the binding affinity for sulfa drugs, which is necessary for broad and robust resistance. nih.gov Furthermore, Sul enzymes exhibit increased conformational dynamics in their active site, which may also contribute to this substrate discrimination. nih.gov

Role of Phe-Gly Insertion and Conformational Dynamics in Sul Enzymes

Acquired resistance to sulfonamide compounds is frequently mediated by plasmid-borne sul genes, which encode for drug-insensitive variants of the dihydropteroate synthase (DHPS) enzyme. nih.gov A critical molecular determinant of this intrinsic resistance in Sul enzymes (Sul1, Sul2, Sul3) is a structural modification within the active site, specifically the insertion of a Phenylalanine-Glycine (Phe-Gly) sequence. biorxiv.orgnih.gov This insertion fundamentally remodels the p-aminobenzoic acid (pABA) binding region compared to the native, sulfonamide-susceptible DHPS enzyme (encoded by the folP gene). biorxiv.orgnih.gov

Crystallographic studies of Sul1, Sul2, and Sul3 enzymes reveal that this inserted phenylalanine residue is positioned in a way that sterically hinders the binding of sulfonamide drugs. biorxiv.orgspringernature.com The bulky side chain of this phenylalanine residue occupies a space that would otherwise accommodate the sulfonamide moiety of the drug, thereby preventing effective inhibition. biorxiv.org Conversely, this structural alteration does not compromise the enzyme's ability to bind its natural substrate, pABA. nih.govbiorxiv.org The Phe-Gly insertion allows the enzyme to discriminate between the substrate and the inhibitor, leading to a significant loss in binding affinity for sulfonamides, often exceeding 1000-fold. biorxiv.org Mutational analyses, where the critical phenylalanine is substituted with a smaller glycine (B1666218) residue (Phe→Gly), have confirmed its essential role; these mutant Sul enzymes lose their resistance phenotype and become susceptible to sulfonamides. springernature.com

Furthermore, the Phe-Gly insertion contributes to altered conformational dynamics within the active site of Sul enzymes. biorxiv.orgnih.gov Studies utilizing intrinsic tryptophan fluorescence have shown that Sul enzymes exhibit increased flexibility in the active site, particularly in the α6 helix and a nearby loop region, in response to ligand binding. biorxiv.orgresearchgate.net This enhanced dynamism may play a role in the selective binding of pABA over the structurally similar sulfonamide inhibitors. nih.gov The remodeled active site and its distinct conformational properties ensure that the folate synthesis pathway remains functional even in the presence of sulfonamide drugs, conferring a robust resistance phenotype. biorxiv.org

Chromosomal Mutations in Target Enzymes (e.g., folP)

Beyond the acquisition of mobile resistance genes, a primary mechanism for sulfonamide resistance involves mutations within the chromosomal gene encoding the drug's target, dihydropteroate synthase (DHPS). frontiersin.org This gene, designated as folP, can accumulate point mutations that result in amino acid substitutions in the DHPS enzyme. rupahealth.com These substitutions alter the three-dimensional structure of the enzyme's active site. rupahealth.com

The functional consequence of these mutations is a reduction in the binding affinity of sulfonamides for the DHPS enzyme. frontiersin.org While the enzyme's affinity for its natural substrate, p-aminobenzoic acid (pABA), is largely maintained, its ability to bind the competitive sulfonamide inhibitor is significantly decreased. nih.gov This trade-off between resistance and enzyme efficiency has been observed in laboratory-isolated mutants; however, clinically resistant strains often possess additional compensatory mutations that restore normal enzymatic function without sacrificing resistance. nih.govresearchgate.net

The specific mutations in the folP gene can vary between different bacterial species and even among isolates of the same species. For instance, studies on Streptococcus mutans isolates from patients undergoing cotrimoxazole prophylaxis revealed various point mutations within the folP gene. nih.gov While these mutations were shown to contribute to an increased minimum inhibitory concentration (MIC) for sulfamethoxazole, they did not always fully account for the high levels of resistance observed in the natural isolates, suggesting that other resistance mechanisms may also be present. nih.gov The accumulation of these mutations in the folP gene represents a key evolutionary pathway for bacteria to adapt to and overcome the selective pressure exerted by sulfonamide antibiotics. frontiersin.org

Environmental and Epidemiological Considerations of Resistance Dissemination

The dissemination of sulfonamide resistance is a significant public health concern with complex environmental and epidemiological dimensions. researchgate.net A primary driver of this spread is the widespread use of sulfonamides in veterinary medicine and agriculture. nih.govplos.org Large quantities of these antibiotics are administered to livestock, and a substantial portion is excreted into manure. nih.gov When this manure is subsequently used as fertilizer, it introduces both the antibiotic residues and antibiotic-resistant bacteria into arable soils. nih.govplos.org

Once in the environment, sulfonamide resistance genes, particularly sul1 and sul2, exhibit considerable persistence and mobility. nih.gov These genes are often located on mobile genetic elements like plasmids and integrons, which facilitates their transfer between different bacterial species through horizontal gene transfer. rupahealth.comnih.gov This process allows resistance to spread from commensal environmental bacteria to potential human pathogens. nih.gov Studies have shown a significant increase and accumulation of sul1 and sul2 gene copies in soils repeatedly treated with manure containing sulfadiazine (B1682646). nih.gov

Wastewater treatment plants (WWTPs) are another critical interface for the dissemination of resistance genes into the environment. nih.gov Effluents from WWTPs can discharge sulfonamides, resistant bacteria, and mobile genetic elements into aquatic ecosystems, such as rivers. nih.gov The presence of class 1 integrons, which are often linked with sul1, is a key marker for anthropogenic pollution and serves as a vehicle for the spread of various resistance cassettes. nih.gov The continuous introduction of resistance genes from agricultural and municipal sources into the environment creates a vast reservoir of resistance that can contribute to the burden of antibiotic-resistant infections in human populations. rupahealth.comnih.gov

Bio-Macromolecular Interactions

Protein Binding Affinity and Selectivity

The therapeutic action and disposition of sulfonamide compounds are heavily influenced by their binding interactions with various bio-macromolecules, most notably their target enzyme, DHPS, and plasma proteins like albumin. nih.govmdpi.com The binding affinity, typically quantified by the association or binding constant (Kₐ), is a measure of the strength of the interaction between the drug and the protein. nih.gov

For sulfonamides to be effective, they must bind to the bacterial DHPS enzyme with sufficient affinity to competitively inhibit the binding of the natural substrate, pABA. researchgate.net However, resistance mechanisms, such as mutations in the folP gene or the acquisition of sul genes, drastically reduce this binding affinity, rendering the drug ineffective. biorxiv.orgfrontiersin.org

In circulation, sulfonamides bind to plasma proteins, which affects their distribution and availability. mdpi.com Only the unbound, or free, fraction of the drug is able to diffuse into tissues and exert its antimicrobial effect. mdpi.com The binding of sulfonamides to proteins like myoglobin (B1173299) has been studied to understand these interactions. Isothermal titration calorimetry experiments have determined the binding affinities for sulfamethazine (B1682506) and sulfadiazine with myoglobin to be in the order of 10⁴ M⁻¹, indicating a stable complex formation. nih.gov Such studies provide insight into how structural differences between sulfonamides can influence their binding affinity; for instance, sulfamethazine, with its additional methyl groups, has shown a slightly higher affinity for myoglobin than sulfadiazine. nih.gov The selectivity of these interactions is crucial, as differential binding to bacterial target enzymes versus host proteins underpins the drug's therapeutic index.

Below is an interactive table summarizing binding constants for selected sulfonamides with the protein myoglobin (Mb).

| Compound | Protein | Binding Constant (K) at 298 K |

| Sulfamethazine | Myoglobin | 5.36 x 10⁴ M⁻¹ |

| Sulfadiazine | Myoglobin | 3.23 x 10⁴ M⁻¹ |

| Data sourced from a study on heme protein binding of sulfonamide compounds. nih.gov |

Hydrogen Bonding and Intermolecular Contacts

Hydrogen bonds are a critical component of the intermolecular forces that govern the interaction of sulfonamides with their biological targets. youtube.com The sulfonamide group (-SO₂NH-) itself contains both hydrogen bond donors (the N-H protons) and hydrogen bond acceptors (the sulfonyl oxygens), allowing it to form robust networks of interactions within a protein's active site. nih.govnih.gov

The specific pattern of hydrogen bonding plays a key role in the molecular recognition and binding stability of these drugs. nih.gov In the context of the DHPS enzyme, hydrogen bonds help to correctly orient the sulfonamide inhibitor within the active site, mimicking the interactions of the natural substrate, pABA. nih.gov The amido protons (on the nitrogen adjacent to the sulfonyl group) and amino protons (on the aniline (B41778) ring) can engage with different acceptor groups on the protein. nih.gov For example, analysis of sulfonamide crystal structures shows that amino protons have a preference for hydrogen bonding to sulfonyl oxygens. nih.gov

Ligand-Substrate Interactions

The antimicrobial activity of sulfonamides is predicated on their ability to act as competitive antagonists to the natural substrate, p-aminobenzoic acid (pABA), at the active site of the DHPS enzyme. nih.gov This ligand-substrate interaction is possible due to the close structural similarity between sulfonamides and pABA. nih.gov The sulfonamide molecule effectively occupies the same binding pocket as pABA, preventing the synthesis of dihydropteroic acid, a crucial precursor in the folic acid pathway. researchgate.net

The interactions within the active site are highly specific. In susceptible DHPS enzymes, the sulfonamide moiety forms key hydrogen bonds and other contacts that stabilize the drug-enzyme complex. chemrxiv.org However, in resistant Sul enzymes, the interaction is fundamentally altered. The insertion of a phenylalanine residue, as discussed previously, introduces a backbone amide nitrogen that can form an additional hydrogen bond with pABA, but the residue's side chain sterically clashes with the sulfonamide group. biorxiv.org This structural change allows the resistant enzyme to selectively bind the substrate (pABA) while rejecting the inhibitor (sulfonamide).

Studies dissecting the energetic contributions of different parts of the sulfonamide molecule have highlighted the importance of the sulfonyl oxygens. chemrxiv.orgnih.gov These oxygens engage in highly conserved C-H···O=S interactions with amino acid residues (such as tyrosine and phenylalanine) within the protein's binding pocket. chemrxiv.orgnih.gov The removal or replacement of these oxygens significantly reduces binding affinity, demonstrating their critical role in the ligand's interaction with the protein target. chemrxiv.orgnih.gov Therefore, the precise interplay of steric and electronic interactions between the ligand and the amino acid residues of the substrate-binding site determines whether inhibition or catalysis occurs.

In Vitro Biological System Interactions

The interactions of sulfonamide compounds with biological systems at the cellular and subcellular levels are critical to their therapeutic effects. These interactions are governed by the physicochemical properties of the specific sulfonamide and the characteristics of the biological environment.

Cellular Uptake and Translocation Mechanisms

The entry of sulfonamides into cells is a crucial first step for their biological activity. This process is largely governed by passive diffusion, with the physicochemical properties of the sulfonamide and the pH gradient across the cell membrane playing significant roles. nih.gov

The uptake of sulfonamides into bacterial cells has been modeled as a diffusion-like transport process involving both the neutral and ionic forms of the molecule. nih.gov The degree of ionization of a sulfonamide, which is dependent on its pKa value and the pH of the extracellular and intracellular environments, significantly influences its ability to cross the cell membrane. nih.gov Generally, the uncharged form of the molecule is more lipid-soluble and can more readily diffuse across the lipid bilayer of the cell membrane.

The accumulation of sulfonamides within cells is also heavily influenced by the pH gradient between the cytoplasm and the external medium. nih.gov A higher intracellular pH relative to the extracellular pH can lead to the trapping of the ionized form of the sulfonamide within the cell, resulting in higher intracellular concentrations. nih.gov Conversely, if the external pH is higher than the intracellular pH, accumulation of the drug within the cell is unlikely to occur. nih.gov

| Factor | Description | Impact on Uptake |

|---|---|---|

| pH Gradient | The difference in pH between the extracellular and intracellular environment. | A lower extracellular pH relative to the intracellular pH generally enhances accumulation. nih.gov |

| pKa of Sulfonamide | The acid dissociation constant of the sulfonamide, which determines the degree of ionization at a given pH. | Influences the ratio of charged to uncharged species available for diffusion. nih.gov |

| Lipophilicity | The lipid solubility of the uncharged form of the sulfonamide. | Higher lipophilicity generally facilitates easier passage across the cell membrane. |

| Cell Membrane Composition | The specific lipid and protein composition of the cell membrane. | Can influence the rate of passive diffusion. |

Modulation of Biochemical Pathways

Sulfonamides are well-known for their ability to modulate specific biochemical pathways, which is the basis for their therapeutic applications. Their primary and most extensively studied mechanism of action is the inhibition of folic acid synthesis in prokaryotes.

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a key substrate in the synthesis of dihydrofolic acid, which is a precursor to folic acid. nih.govdrugbank.com Due to this structural similarity, sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). nih.govdrugbank.combiorxiv.org By binding to the active site of DHPS, sulfonamides prevent the utilization of PABA, thereby blocking the synthesis of dihydrofolic acid. nih.govjuniperpublishers.com This disruption of the folic acid pathway ultimately inhibits the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis, leading to a bacteriostatic effect. ijpsjournal.com

In addition to their well-established role in folic acid synthesis inhibition, some sulfonamides have been shown to inhibit other enzymes, such as carbonic anhydrases. nih.govmdpi.com Carbonic anhydrases are involved in various physiological processes, and their inhibition by certain sulfonamides is the basis for their use in conditions other than bacterial infections. The sulfonamide moiety can bind to the zinc ion in the active site of carbonic anhydrase, leading to inhibition of the enzyme. mdpi.com

Furthermore, research has explored the potential for sulfonamides to modulate other cellular processes, including bacterial quorum sensing. nih.gov Quorum sensing is a system of cell-to-cell communication in bacteria that regulates various collective behaviors. Some sulfonamide-containing compounds have been investigated for their ability to interfere with these signaling pathways.

| Biochemical Pathway | Target Enzyme | Mechanism of Modulation | Primary Outcome |

|---|---|---|---|

| Folic Acid Synthesis | Dihydropteroate Synthase (DHPS) | Competitive inhibition with PABA. nih.govdrugbank.com | Inhibition of bacterial growth (bacteriostatic). ijpsjournal.com |

| Carbonic Anhydrase Regulation | Carbonic Anhydrase (CA) | Inhibition of enzyme activity. nih.govmdpi.com | Various physiological effects depending on the CA isoform and tissue. |

| Bacterial Quorum Sensing | Various components of the quorum sensing machinery | Interference with signaling pathways. nih.gov | Modulation of bacterial virulence and biofilm formation. nih.gov |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Sulfonamide Compounds

Fundamental Principles of Sulfonamide SAR

The foundational SAR principles for sulfonamides were established through systematic modification of the parent compound, sulfanilamide. These studies revealed a core molecular framework essential for antibacterial activity and demonstrated how specific substitutions could modulate this activity.

For a sulfonamide to exhibit antibacterial activity, certain structural features are considered indispensable. These requirements define the basic pharmacophore of the sulfa drug class. slideshare.netpharmacy180.comstpeters.co.inscribd.commlsu.ac.in

The Sulfanilamide Skeleton : The p-aminobenzenesulfonamide structure is the minimum molecular framework required for antibacterial action. pharmacy180.comstpeters.co.inmlsu.ac.in

Para-Amino Group : A free or potentially free primary aromatic amino group at the N-4 position (para to the sulfonamide group) is crucial for activity. slideshare.netpharmacy180.comyoutube.com This group can be modified into a prodrug form, such as an acetamido or succinyl amido group, as long as it can be converted back to the free amino group in vivo. slideshare.netpharmacy180.comstpeters.co.in Moving this amino group to the ortho or meta position results in a loss of antibacterial activity. pharmacy180.comstpeters.co.in

Sulfonamide Group Position : The amino and sulfonyl groups must be in a 1,4-positional relationship on the benzene (B151609) ring. slideshare.netpharmacy180.comstpeters.co.inscribd.com Isomers with 1,2 or 1,3 arrangements are significantly less active. slideshare.net

Aromatic Ring : The benzene ring is an essential component. Its replacement by other ring systems typically diminishes or completely abolishes the compound's activity. slideshare.netpharmacy180.com Likewise, introducing additional substituents onto the benzene ring generally leads to inactive compounds. pharmacy180.comstpeters.co.in

Direct Sulfur-Carbon Link : The sulfur atom of the sulfonamide group must be directly attached to the benzene ring. slideshare.netpharmacy180.comstpeters.co.inscribd.com

While the core sulfanilamide structure is essential, modifications, particularly at the sulfonamide nitrogen (N-1), have led to the development of therapeutically superior drugs.

N-1 Substitution : Substitution on the N-1 amide nitrogen is a key area for modification.

Potency : Introducing heterocyclic aromatic rings at the N-1 position often yields highly potent compounds. slideshare.netpharmacy180.com In contrast, substitution with a single benzene ring can lead to more toxic analogues. pharmacy180.comscribd.com

Acidity and pKa : The activity of sulfonamides is closely linked to their pKa value. The ionized form of the sulfonamide is considered the active form. Maximum activity is typically observed for compounds with pKa values between 6.6 and 7.4. slideshare.netpharmacy180.comstpeters.co.in Substituents that are electron-withdrawing can increase the acidity of the sulfonamide proton, influencing ionization and, consequently, activity.

Pharmacokinetics : The nature of the N-1 substituent significantly affects the drug's pharmacokinetic properties. Increasing the lipid solubility of the substituent generally increases the drug's half-life and in vitro antibacterial activity. slideshare.netscribd.com

N-4 Substitution : As mentioned, the N-4 amino group must be free for activity. However, it can be substituted to create prodrugs, which are metabolically cleaved in the body to release the active parent sulfonamide. pharmacy180.comstpeters.co.inmlsu.ac.in

Sulfonamide Group Modification : Replacing the -SO₂NH- group with a -CONH- (amide) group reduces activity. pharmacy180.comscribd.com Furthermore, substituting the sulfonamido function with a sulfonic acid (–SO₃H) group destroys the activity. pharmacy180.com

The following table summarizes the effects of key structural modifications on the bioactivity of sulfonamides.

| Structural Modification | Position | Effect on Antibacterial Activity | Rationale / Notes |

| Removal or Replacement of Amino Group | N-4 | Abolishes activity | The free amino group is essential for mimicking PABA. |

| Positional Isomerism of Amino Group | N-4 | ortho or meta positions result in inactive compounds | The 1,4 (para) arrangement is critical for proper binding. pharmacy180.comstpeters.co.in |

| Substitution on Amino Group | N-4 | Can create inactive compounds or active prodrugs | Prodrugs must be metabolically converted to the free amine in vivo. pharmacy180.comstpeters.co.in |

| Replacement of Benzene Ring | Aromatic Core | Decreases or abolishes activity | The phenyl group is a key part of the pharmacophore. pharmacy180.com |

| Substitution on Benzene Ring | Aromatic Core | Generally produces inactive compounds | Substituents can interfere with enzyme binding. pharmacy180.comstpeters.co.in |

| Substitution on Sulfonamide Nitrogen | N-1 | Can significantly increase potency | Heterocyclic substituents are particularly effective. pharmacy180.com |

| Replacement of Sulfonamide Group | -SO₂NHR | -CONH reduces activity; -SO₃H destroys activity | The sulfonamide moiety is essential for binding and ionization. pharmacy180.com |

Computational Chemistry Applications in Sulfonamide Research

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In sulfonamide research, it is a crucial tool for understanding how these compounds interact with their biological targets at a molecular level, providing insights that guide the design of new and more effective therapeutic agents. wisdomlib.orgnih.gov

Prediction of Ligand-Receptor Binding Modes

A primary application of molecular docking in sulfonamide research is the prediction of how these molecules, acting as ligands, bind to their receptor proteins. This involves determining the specific orientation and conformation of the sulfonamide within the active site of the target enzyme. For instance, docking studies have been instrumental in elucidating the binding modes of sulfonamide inhibitors with enzymes like dihydropteroate (B1496061) synthase (DHPS) and carbonic anhydrases. nih.govnih.gov

These studies reveal the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. wisdomlib.org By understanding these binding modes, researchers can predict how modifications to the sulfonamide structure might enhance its binding affinity and selectivity for the target protein. rsc.org For example, docking studies on novel sulfonamide derivatives targeting the DHPS enzyme can identify plausible binding modes and help explore the binding mechanisms of these potential antibacterial agents. rsc.org The accuracy of these predicted poses is often evaluated by comparing the root mean square deviation (RMSD) from an experimentally determined pose, with a value of ≤2.0 Å generally considered a correct prediction. nih.gov

| Sulfonamide Derivative Class | Target Enzyme | Key Interacting Residues | Reference |

|---|---|---|---|

| General Sulfonamides | Dihydropteroate Synthase (DHPS) | Residues in the p-amino benzoic acid (PABA) binding pocket | nih.gov |

| N-substituted sulfonamides | Carbonic Anhydrase (1AZM) | Not specified | nih.gov |

| Sulfonamide-based inhibitors | Acetylcholinesterase (AChE) | Residues of the catalytic site | scirp.org |

| Imidazole derivatives of sulfonamide | SARS-CoV-2 Main Protease (Mpro) | Residues in the active site | nih.gov |

Scoring Functions and Binding Energy Calculations

Once a binding pose is predicted, scoring functions are used to estimate the binding affinity between the sulfonamide and its target. nih.gov These mathematical functions calculate a score that approximates the binding free energy, with more negative values typically indicating a stronger interaction. nih.gov There are several classes of scoring functions, including force-field-based, empirical, and knowledge-based approaches. nih.gov

Binding energy calculations provide a quantitative measure of the stability of the sulfonamide-protein complex. For example, molecular docking analyses of newly synthesized sulfonamides have shown binding affinities ranging from -6.8 to -8.2 kcal/mol towards their target, which were superior to the standard drug acetazolamide (-5.25 kcal/mol). nih.gov Similarly, studies on sulfonamide derivatives as potential acetylcholinesterase inhibitors reported binding energies ranging from -7.7 to -10.2 kcal/mol. scirp.org These calculations are vital for ranking potential drug candidates and prioritizing them for further experimental testing. nih.gov Methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate interaction energies from docked complexes. peerj.comnih.gov

| Sulfonamide Compound/Derivative | Target Protein | Calculated Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| N-substituted sulfonamides | Carbonic Anhydrase (1AZM) | -6.8 to -8.2 | nih.gov |

| Sulfasalazine | Acetylcholinesterase (AChE) | -10.2 | scirp.org |

| Sulfafurazole | Acetylcholinesterase (AChE) | -9.4 | scirp.org |

| Sulfamethazine (B1682506) | Acetylcholinesterase (AChE) | -9.4 | scirp.org |

| Sulfadiazine (B1682646) | Acetylcholinesterase (AChE) | -9.1 | scirp.org |

| Sulfamethoxazole (B1682508) | Acetylcholinesterase (AChE) | -8.9 | scirp.org |

| Sulfacetamide (B1682645) | Acetylcholinesterase (AChE) | -7.7 | scirp.org |

Computational Insights into Enzyme Inhibition Mechanisms

Molecular docking studies offer profound insights into the mechanisms by which sulfonamides inhibit enzyme activity. By visualizing the docked complex, researchers can understand how a sulfonamide molecule blocks the active site of an enzyme, preventing the natural substrate from binding. rjb.roresearchgate.net For instance, sulfonamides are known to be competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. nih.gov Docking studies can demonstrate how sulfonamides mimic the natural substrate, p-aminobenzoic acid (PABA), and occupy its binding site. nih.gov

Furthermore, computational analyses can reveal different mechanisms of inhibition. For example, in the case of carbonic anhydrases, some sulfonamide compounds bind directly to the zinc ion in the active site, while other derivatives may block the entrance to the enzyme's cavity. mdpi.com These insights are critical for designing inhibitors with novel mechanisms of action to overcome drug resistance. nih.gov

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. mdpi.com This technique is invaluable for studying the flexibility of both the sulfonamide and the target protein, as well as the stability of their complex. nih.govmdpi.com

Investigation of Protein-Ligand Complex Stability and Dynamics

MD simulations are frequently employed to assess the stability of the binding pose predicted by molecular docking. nih.gov By simulating the sulfonamide-protein complex in a solvated environment over a period of nanoseconds, researchers can observe whether the key interactions are maintained. mdpi.com The root mean square deviation (RMSD) of the protein and ligand atoms is often monitored to evaluate the stability of the complex; stable fluctuations suggest a stable binding. researchgate.net

These simulations can provide a more accurate estimation of binding free energies through methods like MM/PBSA and linear interaction energy (LIE). peerj.comresearchgate.net For example, MD simulations have been used to confirm the stability of sulfonamide derivatives complexed with the SARS-CoV-2 main protease and to characterize the interactions that contribute to this stability. nih.gov Such studies are crucial for validating the results of molecular docking and ensuring the reliability of the predicted binding mode. mdpi.com

Conformational Dynamics of Target Enzymes in the Presence of Sulfonamides

MD simulations are also powerful tools for investigating how the binding of a sulfonamide affects the conformational dynamics of the target enzyme. nih.gov Enzymes are not rigid structures; they undergo conformational changes that are often essential for their catalytic function. nih.govnih.gov The binding of an inhibitor can alter these dynamics, leading to a loss of function.

Simulations can reveal changes in the flexibility of specific regions of the enzyme, such as loops near the active site, upon sulfonamide binding. peerj.com For instance, MD simulations of dihydropteroate synthase (DHPS) in both its native and sulfonamide-bound forms have provided insights into the molecular basis of drug resistance, showing how mutations can alter the enzyme's dynamics and expel the drug from the catalytic site. nih.gov Understanding these dynamic changes can aid in the design of inhibitors that are less susceptible to resistance mutations.

Advanced Computational Methodologies

The complexity of biological systems necessitates the use of advanced computational methods that can bridge different scales of time and size. For sulfonamide research, these methodologies range from highly accurate quantum mechanical calculations on small, reactive centers to large-scale simulations of drug-target complexes and the application of artificial intelligence to navigate the vast chemical space for novel drug candidates.

Multi-scale modeling combines the strengths of different computational techniques to study complex systems that cannot be adequately described by a single method. wikipedia.org Two prominent multi-scale approaches are Quantum Mechanics/Molecular Mechanics (QM/MM) and coarse-grained (CG) simulations.

Quantum Mechanics/Molecular Mechanics (QM/MM): The QM/MM approach is a hybrid method that treats a small, chemically significant part of a system (e.g., the active site of an enzyme or the reacting part of a ligand) with high-accuracy quantum mechanics, while the larger, surrounding environment (e.g., the rest of the protein and solvent) is treated with computationally efficient molecular mechanics. nih.govresearchgate.net This partitioning allows for the accurate study of processes involving electronic changes, such as bond breaking/formation in enzymatic reactions or the polarization of a ligand in a binding pocket, without incurring the prohibitive computational cost of a full QM calculation on the entire system. nih.gov In sulfonamide research, QM/MM can be applied to elucidate enzymatic inhibition mechanisms, calculate binding energies with high precision, and study transition states in metabolic reactions.

Coarse-Graining (CG): While all-atom MD simulations provide detailed insights, they are often limited to relatively short timescales (nanoseconds to microseconds). Coarse-grained simulations address this limitation by grouping several atoms into single "beads" or interaction sites. nih.govyoutube.com This reduction in the number of particles allows for simulations of much larger systems over longer timescales (microseconds to milliseconds), enabling the study of processes like protein folding, large conformational changes, and drug-membrane interactions. nih.gov Recently, coarse-grained molecular dynamics simulations have been developed to study polymers with related functional groups, such as polysulfamides. rsc.org These simulations connect the polymer backbone design to its assembled structure, driven by hydrogen bonding, and can reproduce experimentally observed trends, demonstrating the power of CG models to investigate the macroscopic properties of complex systems related to sulfonamides. rsc.org

Machine learning (ML), a subset of artificial intelligence, is revolutionizing drug discovery by identifying complex patterns in large datasets. ameslab.gov In sulfonamide research, ML models are used for a variety of tasks, from predicting physicochemical properties to designing novel drug candidates.

ML algorithms such as Random Forest (RF), Artificial Neural Networks (ANN), and Support Vector Machines (SVM) are trained on datasets of known sulfonamides and their biological activities to develop Quantitative Structure-Activity Relationship (QSAR) models. click2drug.org These models can then predict the activity of new, untested sulfonamide derivatives, accelerating the identification of promising leads. For example, one study aimed to discover novel sulfonamide-like compounds from a database of phytochemicals. By training ML models on known sulfonamide drugs and other compounds, they could screen the phytochemical database and identify potential candidates. The performance of these models was notable, achieving high prediction accuracies. click2drug.org

| Machine Learning Model | Prediction Accuracy (%) |

| Random Forest (RF) | 99.30 |

| Artificial Neural Network (ANN) | 99.55 |

| Support Vector Machine (SVM) | 99.33 |

| Table 1: Comparison of prediction accuracies for different machine learning models trained to identify sulfonamide-like molecules. Data sourced from a study on discovering novel sulfonamide-like compounds from phytochemicals. click2drug.org |

Beyond QSAR, ML is being used to predict specific interactions and properties. Data-driven models can identify the key molecular properties needed for a compound to permeate the complex outer membrane of gram-negative bacteria, a significant challenge in antibiotic development. avogadro.cc Furthermore, advanced ML techniques like Wasserstein generative adversarial networks (WGAN) have been employed to augment limited experimental datasets and improve the performance of models predicting the adsorption of sulfonamide antibiotics by biochar, which is relevant for environmental remediation studies. ccs-psi.org These applications highlight the versatility of ML in addressing diverse challenges in sulfonamide research. ameslab.govavogadro.cc

The advancement of computational chemistry is critically dependent on the availability of high-quality data and open-source software. Open-data initiatives have fostered a collaborative research environment by making vast amounts of chemical and biological data publicly accessible, which is essential for training and validating new computational models for sulfonamide research. kean.edu

Prominent open-access databases are foundational to modern computer-aided drug design. wiley-vch.deresearchgate.net